BenchChemオンラインストアへようこそ!

AC-178335

Somatostatin Receptor Antagonist Functional Selectivity

AC-178335 (CAS 212966-15-9), chemically defined as N-acetyl-D-histidyl-D-phenylalanyl-D-isoleucyl-D-arginyl-D-tryptophyl-D-phenylalaninamide, is a synthetic linear hexapeptide that functions as a pure somatostatin (SRIF) antagonist. It comprises six D-amino acids and is amino-terminally acetylated and carboxyl-terminally amidated.

Molecular Formula C49H63N13O7
Molecular Weight 946.1 g/mol
CAS No. 212966-15-9
Cat. No. B1664770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-178335
CAS212966-15-9
SynonymsAC-178335;  AC178335;  AC 178335
Molecular FormulaC49H63N13O7
Molecular Weight946.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C
InChIInChI=1S/C49H63N13O7/c1-4-29(2)42(62-47(68)39(23-32-16-9-6-10-17-32)60-46(67)41(57-30(3)63)25-34-27-53-28-56-34)48(69)58-37(20-13-21-54-49(51)52)44(65)61-40(24-33-26-55-36-19-12-11-18-35(33)36)45(66)59-38(43(50)64)22-31-14-7-5-8-15-31/h5-12,14-19,26-29,37-42,55H,4,13,20-25H2,1-3H3,(H2,50,64)(H,53,56)(H,57,63)(H,58,69)(H,59,66)(H,60,67)(H,61,65)(H,62,68)(H4,51,52,54)/t29-,37-,38-,39-,40-,41-,42-/m1/s1
InChIKeyADIUJENJSJKNSC-FKJNZLKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AC-178335 (CAS 212966-15-9) – Somatostatin (SRIF) Receptor Antagonist for GH Release Studies


AC-178335 (CAS 212966-15-9), chemically defined as N-acetyl-D-histidyl-D-phenylalanyl-D-isoleucyl-D-arginyl-D-tryptophyl-D-phenylalaninamide, is a synthetic linear hexapeptide that functions as a pure somatostatin (SRIF) antagonist. It comprises six D-amino acids and is amino-terminally acetylated and carboxyl-terminally amidated [1]. The compound binds with an affinity constant (Ki) of 172 ± 12 nM to SRIF receptor type 2 and blocks SRIF-mediated inhibition of adenylate cyclase in vitro (IC50 = 5.1 ± 1.4 μM) [1]. Unlike many somatostatin analogs that exhibit partial agonist properties, AC-178335 displays no detectable agonist activity in functional assays [1].

Why AC-178335 Cannot Be Replaced by Other Somatostatin Antagonists


Somatostatin (SRIF) antagonists vary widely in receptor subtype selectivity, intrinsic agonist activity, peptide backbone composition (cyclic vs. linear), and in vivo efficacy. For instance, cyclic disulfide antagonists such as PRL-2970 and PRL-2915 exhibit significantly higher binding affinities (Ki = 26 nM and 12 nM, respectively) but contain a mixture of D- and L-amino acids and may possess residual agonist activity under certain conditions [1]. Additionally, some antagonists, such as 406-040-15, can switch from antagonist to agonist upon chemical modification (e.g., addition of a DOTA chelator), a property not observed with AC-178335 [2]. The all-D-amino acid linear backbone of AC-178335 confers a unique pharmacological profile that directly impacts experimental outcomes in GH release assays and receptor signaling studies. Substituting AC-178335 with a structurally distinct antagonist would introduce confounding variables and invalidate comparative analyses.

Quantitative Differentiation of AC-178335 vs. Closest Somatostatin Antagonist Analogs


Pure Antagonist Activity with Zero Detectable Agonism

AC-178335 exhibits no detectable agonist activity when tested alone in cAMP accumulation assays, a critical differentiator from other SRIF antagonists that demonstrate partial agonism or agonist switching [1]. In contrast, the cyclic octapeptide antagonist 406-040-15, which contains a DOTA chelator, switches from an antagonist to an agonist at the sst3 receptor [2]. This functional purity ensures that AC-178335 blocks SRIF-mediated inhibition of adenylate cyclase without confounding intrinsic signaling, as confirmed by an IC50 of 5.1 ± 1.4 μM in vitro [1].

Somatostatin Receptor Antagonist Functional Selectivity GH Secretion

All-D-Amino Acid Backbone for Enhanced Proteolytic Stability

AC-178335 is composed entirely of D-amino acids (Ac-D-His-D-Phe-D-Ile-D-Arg-D-Trp-D-Phe-NH2), a structural feature known to confer resistance to enzymatic degradation by endogenous proteases [1]. While direct stability half-life data for AC-178335 are not published, all-D-amino acid peptides are generally stable against most proteases due to the inability of L-specific enzymes to recognize D-stereoisomers [2]. In contrast, somatostatin antagonists containing L-amino acids (e.g., PRL-2915, PRL-2970) are susceptible to proteolytic cleavage, which may limit their duration of action in vivo [3].

Peptide Stability Protease Resistance D-Amino Acid Linear Hexapeptide

In Vivo Growth Hormone Release in Anesthetized Rats

AC-178335, when administered intravenously at a dose of 50 μg, induces a significant release of growth hormone (GH) in anesthetized rats, both with and without pretreatment with a long-acting SRIF agonist [1]. This in vivo efficacy contrasts with the majority of early somatostatin antagonists, which failed to demonstrate activity in the absence of exogenous SRIF. For comparison, the cyclic antagonist PRL-2970 exhibits potent in vitro antagonism (IC50 = 1.1 nM) but its in vivo GH-releasing effects are less well-characterized in similar acute models [2].

In Vivo Growth Hormone Somatostatin Antagonist Rat Model

Comparative Binding Affinity to SRIF Receptor Type 2

AC-178335 binds to SRIF receptor type 2 (sst2) with a Ki of 172 ± 12 nM [1]. While this affinity is lower than that of some cyclic antagonists (e.g., PRL-2915 Ki = 12 nM; Ac-4-NO2-Phe-c(D-Cys-Tyr-D-Trp-Lys-Thr-Cys)-D-Tyr-NH2 Ki = 0.2 nM) [2], the moderate affinity of AC-178335 is sufficient for functional antagonism in vivo and may confer advantages in reversible receptor engagement and reduced target-mediated drug disposition. The compound's linear, all-D-amino acid structure offers a distinct pharmacological profile compared to high-affinity cyclic analogs.

Binding Affinity Ki SRIF Receptor Type 2 Somatostatin Antagonist

Primary Application Scenarios for AC-178335 (CAS 212966-15-9) in Research and Industry


In Vivo Investigation of Endogenous Somatostatin Tone and GH Regulation

AC-178335 is uniquely suited for in vivo studies in rodent models where a pure, protease-resistant SRIF antagonist is required to block endogenous somatostatin and measure GH release. The validated intravenous dose of 50 μg in anesthetized rats provides a reliable benchmark for experimental design [1]. Researchers investigating the physiological role of SRIF in neuroendocrine regulation, metabolism, or tumor growth can use AC-178335 to achieve consistent, agonist-free antagonism without the confounding effects of partial receptor activation.

In Vitro Functional Antagonism of SRIF-Mediated Adenylate Cyclase Inhibition

AC-178335 serves as a reference antagonist in cell-based assays measuring cAMP accumulation. At an IC50 of 5.1 ± 1.4 μM, it effectively reverses SRIF-induced inhibition of adenylate cyclase in GH4C1 rat pituitary cells and in yeast expressing human sst2 receptors [1]. Its lack of intrinsic agonist activity ensures that any observed reversal of SRIF effects is attributable solely to competitive antagonism, making it an ideal control compound for screening novel somatostatin ligands or studying receptor signaling pathways.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

The all-D-amino acid linear hexapeptide scaffold of AC-178335 represents a distinct chemical class among somatostatin antagonists, which are predominantly cyclic and contain L-amino acids [1]. This compound is valuable for SAR studies aimed at understanding how stereochemistry and backbone cyclization influence receptor binding, functional selectivity, and metabolic stability. Procurement of AC-178335 enables direct comparative analysis with cyclic antagonists (e.g., PRL-2915, PRL-2970) and agonists (e.g., octreotide, pasireotide) in parallel assays [2].

Development of Stable Peptide Formulations and Delivery Systems

The all-D-amino acid composition of AC-178335 confers inherent resistance to proteolytic degradation, making it a suitable candidate for formulation studies that require extended stability in biological matrices or during storage [1]. Industrial researchers developing sustained-release peptide formulations or novel drug delivery systems can use AC-178335 as a model compound to assess stability under various conditions, given its established in vitro and in vivo activity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-178335

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.